Chiral Purity and Stereochemical Configuration: Quantitative Differentiation from (R)-Enantiomer and Racemic Alternatives
The target compound bears an (S)-configured chiral center at the 2-position of the piperazine ring, as verified by the stereochemical descriptor in the SMILES string O=C(N1[C@@H](C)CNCC1)OCC2=CC=CC=C2.[H]Cl [1]. Its (R)-enantiomer (CAS 1217848-48-0) carries the opposite stereochemical configuration, represented as C[C@@H]1CNCCN1C(=O)OCC1=CC=CC=C1.Cl . In stereoselective piperazine synthesis, the stereochemistry of final compounds depends on the starting material configuration [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (S)-configuration at C2 position; CAS 1217720-49-4 |
| Comparator Or Baseline | (R)-configuration (CAS 1217848-48-0); Racemic mixture (CAS 1187928-18-2) |
| Quantified Difference | Opposite enantiomeric configuration; Opposite enantiomeric forms can exhibit different biological activities in chiral environments |
| Conditions | As defined by IUPAC stereochemical nomenclature; SMILES structural assignment |
Why This Matters
Procurement of the specific (S)-enantiomer rather than the racemate or (R)-form is essential for maintaining stereochemical integrity in asymmetric syntheses and for achieving predictable biological activity in chiral drug candidates.
- [1] Hoelzel Biotech. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride SMILES and stereochemical data. Item BLDP-BD250383. View Source
- [2] Bentham Science. Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Current Organic Chemistry, 2014, 18(10), 1284-1305. View Source
